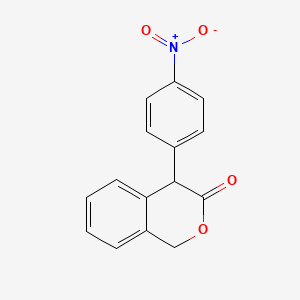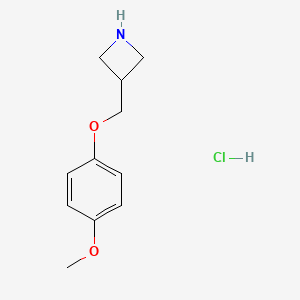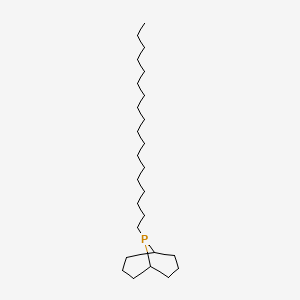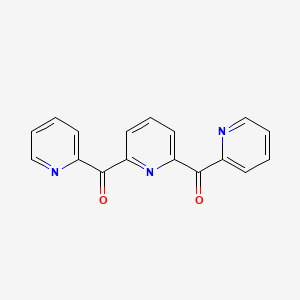![molecular formula C12H14N2O2 B12066220 3-Cbz-3,6-diazabicyclo[3.1.0]hexane CAS No. 31865-26-6](/img/structure/B12066220.png)
3-Cbz-3,6-diazabicyclo[3.1.0]hexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Diazabicyclo[3.1.0]hexane-3-carboxylic acid, phenylmethyl ester is a bicyclic compound with a unique structure that includes a diazabicyclohexane core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diazabicyclo[3.1.0]hexane-3-carboxylic acid, phenylmethyl ester can be achieved through several methods. One common approach involves the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones . This method provides high yields and diastereoselectivities, making it a practical route for the synthesis of this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclopropanation reactions. The use of palladium catalysts and N-tosylhydrazones is favored due to the high efficiency and selectivity of the reaction . The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
3,6-Diazabicyclo[3.1.0]hexane-3-carboxylic acid, phenylmethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3,6-Diazabicyclo[3.1.0]hexane-3-carboxylic acid, phenylmethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism by which 3,6-Diazabicyclo[3.1.0]hexane-3-carboxylic acid, phenylmethyl ester exerts its effects involves its interaction with various molecular targets. The compound can act as an inhibitor or modulator of specific enzymes or receptors, depending on its structure and functional groups . The pathways involved often include signal transduction and metabolic processes.
相似化合物的比较
Similar Compounds
Uniqueness
3,6-Diazabicyclo[3.1.0]hexane-3-carboxylic acid, phenylmethyl ester is unique due to its phenylmethyl ester group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in medicinal chemistry and material science.
属性
CAS 编号 |
31865-26-6 |
|---|---|
分子式 |
C12H14N2O2 |
分子量 |
218.25 g/mol |
IUPAC 名称 |
benzyl 3,6-diazabicyclo[3.1.0]hexane-3-carboxylate |
InChI |
InChI=1S/C12H14N2O2/c15-12(14-6-10-11(7-14)13-10)16-8-9-4-2-1-3-5-9/h1-5,10-11,13H,6-8H2 |
InChI 键 |
VBWHAKLFNAOALS-UHFFFAOYSA-N |
规范 SMILES |
C1C2C(N2)CN1C(=O)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Propanedioic acid, 2-[[[4-(3,4,5-tribromo-1H-pyrazol-1-yl)phenyl]amino]methylene]-, 1,3-diethyl ester](/img/structure/B12066152.png)
![2-[(3-Methylphenyl)sulfanyl]benzoic acid](/img/structure/B12066166.png)
![(2S)-2-methyl-1-[(oxan-4-yl)methyl]piperazine](/img/structure/B12066172.png)



![2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine](/img/structure/B12066205.png)

![2-[2-[2-Chloro-3-[2-[1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]ethylidene]-1-cyclopenten-1-yl]ethenyl]-3,3-dimethyl-1-(4-sulfobutyl)-3H-indolium inner salt sodium salt](/img/structure/B12066224.png)


